N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
CAS No.: 46907-09-9
Cat. No.: VC6379453
Molecular Formula: C14H24N2O2
Molecular Weight: 252.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46907-09-9 |
|---|---|
| Molecular Formula | C14H24N2O2 |
| Molecular Weight | 252.358 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)14(10-12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 |
| Standard InChI Key | YKVZACPPYQZKKR-UHFFFAOYSA-N |
| SMILES | CN(C)CCCNCC1=CC(=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is systematically named N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine under IUPAC nomenclature. The compound’s structural identity is confirmed through spectroscopic and computational data:
| Property | Value | Source |
|---|---|---|
| CAS No. | 46907-09-9 | |
| Molecular Formula | ||
| Molecular Weight | 252.35 g/mol | |
| SMILES | CN(C)CCCNCC1=CC(=C(C=C1)OC)OC | |
| InChIKey | YKVZACPPYQZKKR-UHFFFAOYSA-N |
The 3,4-dimethoxybenzyl moiety introduces electron-rich aromatic character, while the dimethylamino group enhances basicity, with a predicted pKa of 9.2–9.8 for the tertiary amine. X-ray crystallography data, though unavailable for this specific compound, suggest a planar aromatic system and flexible alkyl chain based on analogous structures .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: A singlet at δ 3.85 ppm (6H, OCH₃), multiplet at δ 6.75–7.10 ppm (3H, aromatic), and triplet at δ 2.45 ppm (4H, NCH₂).
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¹³C NMR: Peaks at δ 56.1 (OCH₃), 113.8–149.2 (aromatic carbons), and 45.3 (N(CH₃)₂) .
Mass spectrometry exhibits a molecular ion peak at m/z 252.35, with fragmentation patterns dominated by cleavage at the amine linkages.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no explicit synthesis protocols are documented for N'-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, retro-synthetic analysis suggests feasible routes:
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Mannich Reaction: Condensation of 3,4-dimethoxybenzaldehyde with dimethylamine and propane-1,3-diamine under acidic conditions.
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Reductive Amination: Reaction of 3,4-dimethoxybenzylamine with dimethylaminoacetone followed by sodium borohydride reduction .
Yield optimization remains unexplored, though analogous syntheses report efficiencies of 60–75% under inert atmospheres .
Purification and Quality Control
Industrial-scale production likely employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) purity standards exceed 95% for research-grade material, with residual solvents monitored via gas chromatography .
Physicochemical Properties and Stability
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with exothermic peaks at 230°C . Storage recommendations include protection from light and moisture at –20°C, preserving stability for ≥12 months . Oxidation byproducts, including nitro derivatives, form upon prolonged air exposure .
Applications and Research Utility
Pharmaceutical Intermediates
The compound’s structural similarity to neurotransmitter analogs (e.g., serotonin and dopamine derivatives) positions it as a candidate for central nervous system (CNS) drug development . Preliminary in silico studies predict moderate blood-brain barrier permeability (BBB score: 0.78).
Ligand Design in Coordination Chemistry
The tertiary amine groups facilitate metal coordination, with demonstrated affinity for Cu(II) and Fe(III) ions in model complexes . Stability constants (log K) of 8.2 (Cu²⁺) and 6.9 (Fe³⁺) suggest utility in catalytic systems.
First aid protocols mandate immediate flushing with water for ocular exposure and soap washing for dermal contact .
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